2-Oxaspiro[4.4]nonan-6-amine
CAS No.:
Cat. No.: VC17412883
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 2-oxaspiro[4.4]nonan-9-amine |
| Standard InChI | InChI=1S/C8H15NO/c9-7-2-1-3-8(7)4-5-10-6-8/h7H,1-6,9H2 |
| Standard InChI Key | QNRTWCCOQDVHIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2(C1)CCOC2)N |
Introduction
2-Oxaspiro[4.4]nonan-6-amine is a bicyclic compound characterized by its unique spiro structure, which consists of a six-membered and a four-membered ring sharing a common atom. This compound belongs to the spirocyclic amines family and has garnered interest in various fields, including medicinal chemistry and organic synthesis. The molecular formula of 2-Oxaspiro[4.4]nonan-6-amine is C₈H₁₅NO, with a molecular weight of 141.21 g/mol.
Synthesis of 2-Oxaspiro[4.4]nonan-6-amine
The synthesis of 2-Oxaspiro[4.4]nonan-6-amine typically involves multi-step reactions. These methods often include the use of specific conditions such as temperature control, solvent choice, and catalysts to achieve desired yields and selectivity. While detailed industrial production methods are less documented, they generally follow similar synthetic routes optimized for yield and purity.
Biological Activity and Applications
The biological activity of 2-Oxaspiro[4.4]nonan-6-amine is primarily attributed to its ability to interact with specific molecular targets. Its spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. Research indicates that compounds with similar structures often exhibit significant biological properties, making 2-Oxaspiro[4.4]nonan-6-amine a candidate for further investigation in drug discovery.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Oxaspiro[4.4]nonan-6-amine, each exhibiting unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxaspiro[4.4]nonan-6-amine | Similar spirocyclic structure | Different position of the amine group |
| 1-Oxaspiro[4.4]nonan-7-amine | Similar spirocyclic framework | Amine group located at a different position |
| 2-Oxaspiro[4.4]nonan-4-amine | Spirocyclic compound with an amine group | Variation in the position of the amine group |
| 1,6-Dioxaspiro[4.4]nonan-2-one | Contains additional oxygen atoms | Potentially differing biological activity |
Research Findings and Future Directions
Research on 2-Oxaspiro[4.4]nonan-6-amine suggests potential therapeutic applications due to its structural features and biological activity. Further studies are needed to fully explore its pharmacological properties and potential uses in drug development. The compound's unique spirocyclic structure and amine functional group make it a valuable candidate for modification and application in various fields of chemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume